

# Application Notes and Protocols for BMS-817399 in Animal Models of Arthritis

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## Compound of Interest

Compound Name: BMS-817399

Cat. No.: B606257

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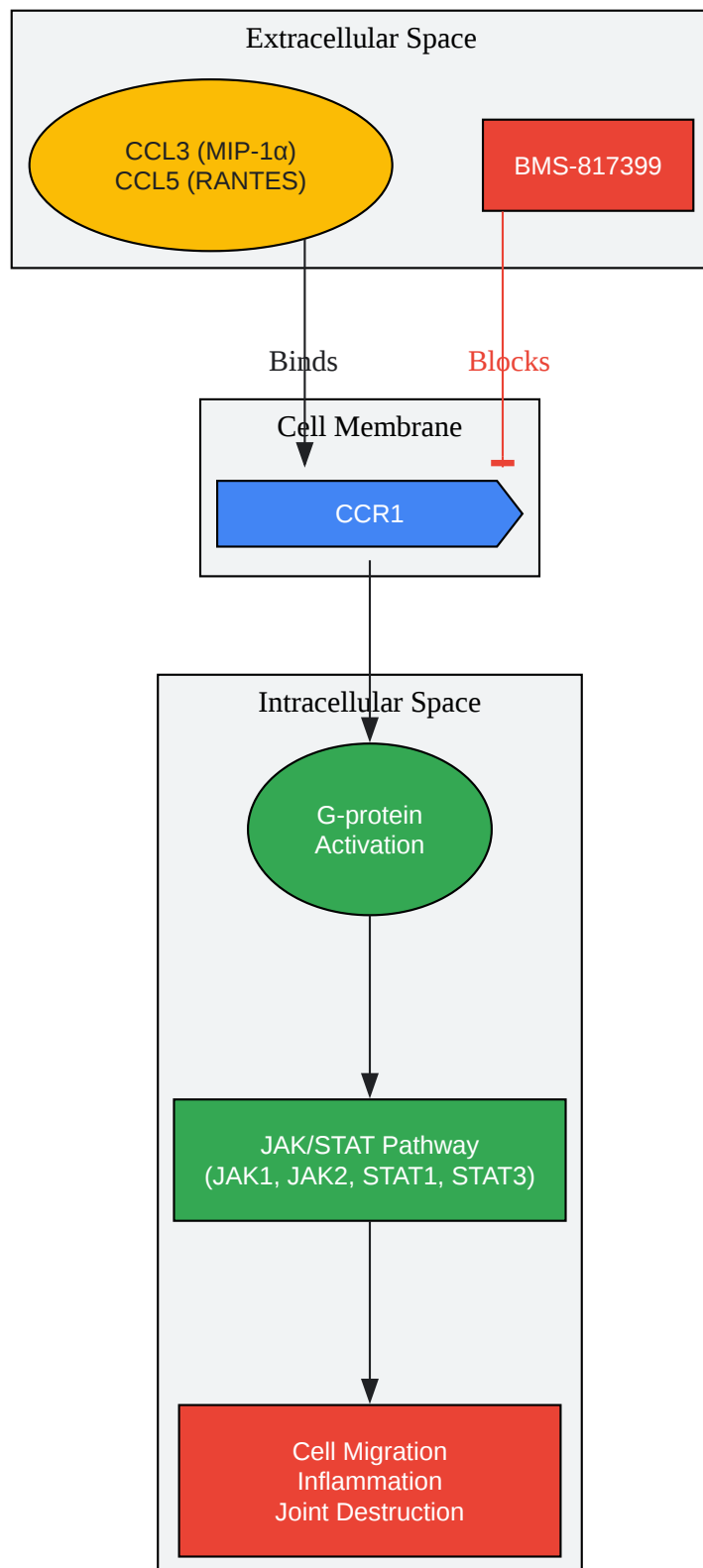
## Introduction

**BMS-817399** is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a key mediator in the inflammatory cascade associated with rheumatoid arthritis (RA), playing a crucial role in the recruitment of immune cells to the synovium. By blocking the CCR1 signaling pathway, **BMS-817399** has been investigated as a potential therapeutic agent for RA. These application notes provide a summary of the recommended dosage and experimental protocols for evaluating the efficacy of **BMS-817399** in a relevant preclinical animal model of arthritis.

## Signaling Pathway of CCR1 in Rheumatoid Arthritis

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that is predominantly expressed on various immune cells, including monocytes, macrophages, and T cells. In the context of rheumatoid arthritis, the binding of its chemokine ligands, such as CCL3 (MIP-1 $\alpha$ ) and CCL5 (RANTES), to CCR1 on these cells triggers a signaling cascade. This activation leads to the tyrosine phosphorylation of CCR1 and the subsequent activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly involving JAK1, JAK2, STAT1, and STAT3. This signaling promotes the migration of inflammatory cells into the joint synovium, contributing to the chronic inflammation, synovial hyperplasia, and eventual joint destruction characteristic of rheumatoid arthritis.<sup>[1][2][3]</sup> **BMS-**

**817399** acts as an antagonist, blocking the binding of these chemokines to CCR1 and thereby inhibiting the downstream inflammatory signaling.



[Click to download full resolution via product page](#)**Figure 1:** CCR1 Signaling Pathway in Arthritis and Point of Intervention for **BMS-817399**.

## Recommended Dosage and Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model

The following tables summarize the quantitative data for the administration of **BMS-817399** in a rat model of collagen-induced arthritis (CIA). The CIA model is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis.

Table 1: **BMS-817399** Dosage and Administration

Compound	Animal Model	Route of Administration	Dosage Range	Dosing Frequency
BMS-817399	Rat (Collagen-Induced Arthritis)	Oral (gavage)	3, 10, 30 mg/kg	Once daily

Table 2: Efficacy of **BMS-817399** in Rat CIA Model (Therapeutic Dosing)

Treatment Group	Dose (mg/kg)	Mean Arthritis Score (Day 16)	Inhibition of Paw Swelling (%)
Vehicle	-	3.5	0
BMS-817399	3	2.1	40
BMS-817399	10	1.5	57
BMS-817399	30	0.8	77
Methotrexate (Positive Control)	0.1	1.2	65

## Experimental Protocols

### Rat Collagen-Induced Arthritis (CIA) Model

This protocol outlines the induction of arthritis and subsequent treatment with **BMS-817399** in rats.

#### 1. Animals:

- Lewis rats (male, 175-200 g) are commonly used for this model.

#### 2. Reagents:

- Bovine Type II Collagen
- Incomplete Freund's Adjuvant (IFA)
- **BMS-817399**
- Vehicle (e.g., 0.5% methylcellulose in water)
- Positive Control: Methotrexate

#### 3. Induction of Arthritis:

- On Day 0, emulsify bovine type II collagen in an equal volume of Incomplete Freund's Adjuvant.
- Administer a single intradermal injection of the emulsion at the base of the tail.
- A booster injection of collagen in IFA is typically given on Day 7.
- Monitor animals daily for clinical signs of arthritis, which usually appear between days 10 and 14.

#### 4. Arthritis Scoring:

- Clinically score each paw on a scale of 0-4 based on the degree of erythema and swelling:
  - 0 = No signs of arthritis
  - 1 = Mild swelling and/or erythema of the digits

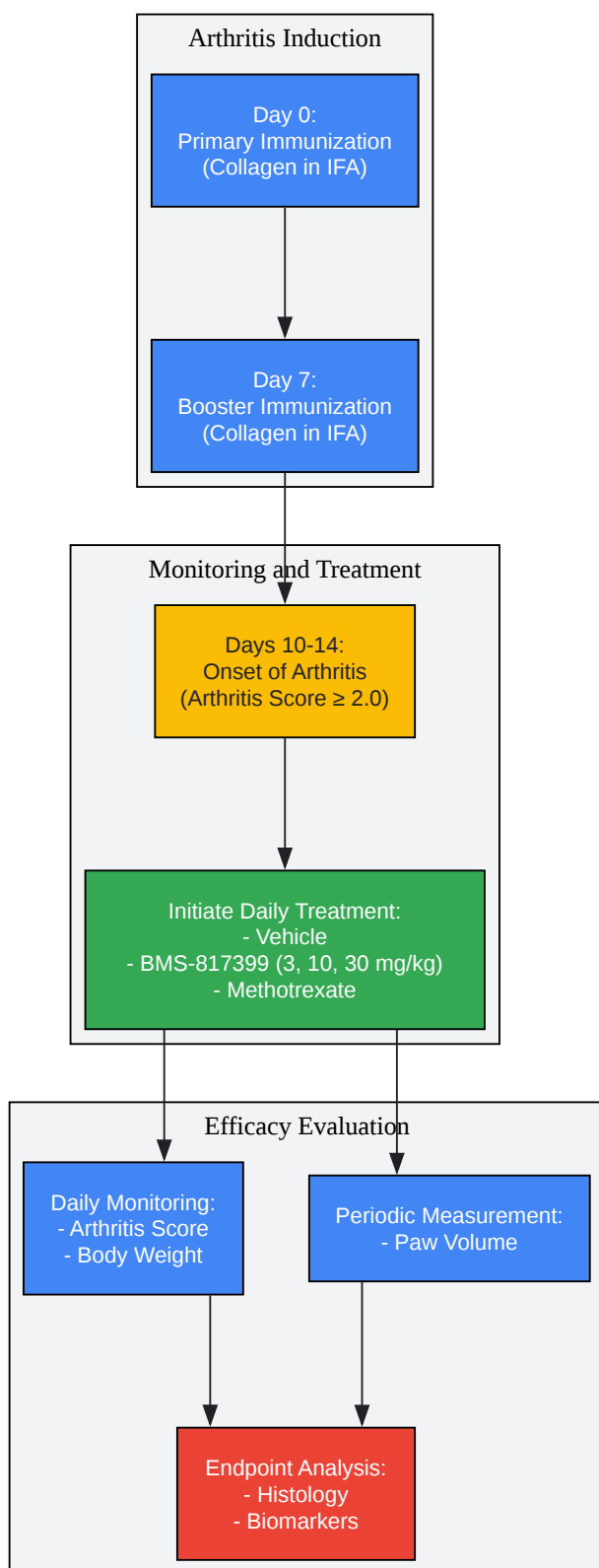
- 2 = Moderate swelling and erythema of the digits and paw
- 3 = Severe swelling and erythema of the entire paw
- 4 = Very severe swelling, erythema, and/or ankylosis
- The maximum score per animal is 16.

#### 5. Treatment Protocol (Therapeutic Dosing):

- Initiate treatment when animals develop a mean arthritis score of approximately 2.0.
- Randomly assign animals to treatment groups (Vehicle, **BMS-817399** at various doses, Positive Control).
- Administer **BMS-817399** or vehicle orally via gavage once daily.
- Administer the positive control (e.g., Methotrexate) as per the established protocol.
- Continue treatment for a predefined period (e.g., 14-21 days).

#### 6. Efficacy Evaluation:

- Record arthritis scores and body weights daily.
- Measure hind paw volume using a plethysmometer at regular intervals (e.g., every 2-3 days) to assess paw swelling.
- At the end of the study, collect blood samples for biomarker analysis (e.g., inflammatory cytokines) and harvest joints for histological assessment of inflammation, pannus formation, and bone/cartilage destruction.



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**Figure 2:** Experimental Workflow for the Evaluation of **BMS-817399** in a Rat CIA Model.

## Conclusion

**BMS-817399** demonstrates dose-dependent efficacy in reducing the clinical signs of arthritis in the rat collagen-induced arthritis model. The provided protocols and dosage information serve as a valuable resource for the preclinical evaluation of this CCR1 antagonist and other potential anti-arthritic compounds. Researchers should adapt these protocols to their specific experimental designs and institutional guidelines.

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